Prostaglandin F2alpha dimethyl amine

Description

Context of Prostaglandin (B15479496) F2alpha Derivatives in Biomedical Inquiry

Prostaglandin F2alpha is a naturally occurring lipid compound that exerts a wide range of biological effects by binding to its specific G-protein coupled receptor, the FP receptor. wikipedia.org PGF2α is involved in numerous physiological processes, including smooth muscle contraction, inflammation, and reproductive functions. wikipedia.orgpatsnap.com Consequently, both agonistic and antagonistic derivatives of PGF2α have been synthesized to modulate these effects for therapeutic and research purposes.

Agonistic analogs, which mimic the action of PGF2α, have found clinical applications. researchgate.net Conversely, the development of antagonistic derivatives is driven by the need to counteract the effects of PGF2α in pathological conditions where its overproduction or receptor overactivation is implicated. nih.gov These derivatives are crucial for elucidating the precise role of the PGF2α-FP receptor axis in disease progression.

Rationale for Antagonistic Prostaglandin F2alpha Analogs as Research Probes

The primary rationale for creating antagonistic PGF2α analogs is to achieve selective blockade of the FP receptor. nih.gov This selectivity allows researchers to isolate and study the specific downstream signaling pathways initiated by PGF2α binding to its receptor. By inhibiting this interaction, scientists can investigate the physiological and pathophysiological consequences of attenuated PGF2α signaling. patsnap.com

Antagonistic probes are instrumental in:

Defining Receptor Function: By observing the biological effects of blocking the FP receptor, its normal physiological roles can be more clearly defined.

Validating Therapeutic Targets: If blocking the FP receptor with an antagonist alleviates symptoms in a disease model, it provides evidence that the receptor is a viable target for drug development. nih.gov

Elucidating Disease Mechanisms: In conditions characterized by excessive inflammation or smooth muscle contraction, antagonists can help determine the extent to which PGF2α contributes to the pathology. researchgate.net

Overview of Prostaglandin F2alpha Dimethyl Amine as a Mechanistic Tool

This compound serves as a specific, albeit weak, mechanistic tool to probe the function of the FP receptor. biomol.comcaymanchem.com Its utility lies in its ability to competitively inhibit the binding of PGF2α, thereby preventing the initiation of the associated intracellular signaling cascade. nih.gov

One of the key experimental applications of this compound has been in studying smooth muscle contraction. For instance, in isolated gerbil colon preparations, it has been demonstrated to inhibit the contractile effects induced by PGF2α. biomol.com This antagonistic action allows researchers to confirm that the observed muscle contractions are indeed mediated by the FP receptor.

The following table summarizes some of the reported experimental findings for this compound:

| Experimental System | Effect of PGF2α Dimethyl Amine | Finding | Reference |

| Gerbil Colon | Inhibition of PGF2α-induced contraction | At a dose of 3.2 µg/ml, it inhibits the contractile effects of PGF2α (at 6 ng/ml) by 60%. | biomol.com |

| Vascular System | Antagonism of PGF2α-mediated vascular responses | Selectively blocks cardiovascular responses induced by PGF2α. | cenmed.comnih.gov |

Properties

IUPAC Name |

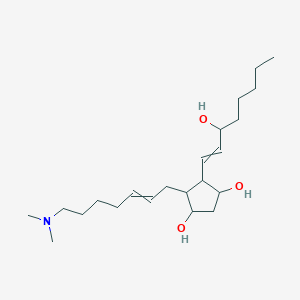

4-[7-(dimethylamino)hept-2-enyl]-5-(3-hydroxyoct-1-enyl)cyclopentane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Antagonism at the Prostaglandin F Receptor Fp Receptor

Competitive Binding Dynamics with Endogenous Prostaglandin (B15479496) F2alpha

Prostaglandin F2alpha dimethyl amine acts as a competitive antagonist at the FP receptor. This mode of antagonism implies that it reversibly binds to the same orthosteric binding site on the FP receptor as the endogenous ligand, PGF2α. By occupying this site, this compound prevents or reduces the binding of PGF2α, thereby diminishing its ability to activate the receptor and elicit a biological response.

The efficacy of this competitive antagonism has been demonstrated in functional assays. For instance, in gerbil colon preparations, this compound has been shown to inhibit the contractile effects induced by PGF2α. caymanchem.com This inhibitory action is dose-dependent, a characteristic feature of competitive antagonism.

| Compound | Concentration | Agonist | Agonist Concentration | Tissue | Inhibition of Contraction | Reference |

|---|---|---|---|---|---|---|

| This compound | 3.2 µg/ml | Prostaglandin F2alpha | 6 ng/ml | Gerbil Colon | 60% | caymanchem.com |

Molecular Interactions at the FP Receptor Subtypes

The human FP receptor is known to exist in at least two splice variants, FPA and FPB, which differ in their C-terminal tails. researchgate.net These structural differences can potentially lead to variations in ligand binding and signaling. However, detailed research specifically characterizing the molecular interactions of this compound with these distinct FP receptor subtypes is not extensively available in the current scientific literature. It is presumed that as a derivative of PGF2α, its binding would occur at the highly conserved ligand-binding pocket of the receptor. The structural modifications in the dimethyl amine derivative likely alter the key interactions necessary for receptor activation, leading to its antagonistic properties.

Downstream Signaling Cascade Inhibition

Activation of the FP receptor by an agonist like PGF2α typically initiates a well-defined downstream signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, specifically those of the Gq family. researchgate.net As a competitive antagonist, this compound is expected to prevent the initiation of this cascade by blocking the receptor in an inactive state.

The binding of PGF2α to the FP receptor facilitates the coupling and activation of the Gq alpha subunit. researchgate.net This activation involves the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits and allowing it to interact with its downstream effectors. By competitively occupying the ligand-binding site without inducing the necessary conformational change for receptor activation, this compound inhibits the coupling of the FP receptor to Gq proteins, thus preventing their activation.

The activated Gαq protein stimulates the enzyme phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govnih.gov

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). nih.gov

By preventing the activation of the Gq protein, this compound effectively blocks the activation of phospholipase C. Consequently, the generation of both inositol trisphosphate and diacylglycerol is inhibited. This blockade of second messenger production is a critical step in its antagonistic action, as it prevents the mobilization of intracellular calcium and the activation of protein kinase C, thereby inhibiting the cellular responses typically mediated by PGF2α. nih.gov

Cellular and Molecular Effects of Prostaglandin F2alpha Dimethyl Amine

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The parent compound, PGF2α, is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cellular processes like growth, differentiation, and proliferation. nih.govnih.gov These pathways are central to the modulation of inflammatory cell responses. mdpi.com PGF2α signaling can lead to the activation of several transcription factors, including MAP kinases. nih.gov The activation of MAPKs can be triggered by various stimuli and involves a cascade of protein kinases, including extracellular signal-regulated kinase (ERK 1/2), p38 MAPK, and Jun N-terminal kinase (SAPK/JNK), all of which play roles in regulating inflammatory responses. mdpi.com

Activation of the FP receptor by PGF2α leads to the phosphorylation and activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). nih.gov Studies in endometrial adenocarcinoma cells show that PGF2α stimulation causes a rapid, time-dependent activation of ERK1/2, with peak activation observed after 10 minutes. nih.gov This signaling cascade is mediated through a phospholipase Cβ-protein kinase A-epidermal growth factor receptor (EGFR) pathway. nih.gov

The spatial and temporal activation of ERK1/2 is distinctly regulated. Following PGF2α stimulation, ERK1/2, which is primarily located in the cytosol, progressively translocates to the nucleus. nih.gov This nuclear translocation allows ERK1/2 to target specific downstream effectors and transcription factors, ultimately influencing cellular responses such as proliferation. nih.gov For instance, PGF2α has been shown to induce a steady increase in cell proliferation in osteoblasts, a process linked to its activation of ERK1/2. nih.gov

Protein Kinase C (PKC) plays a significant role in modulating the signaling pathways initiated by PGF2α. In osteoblast-like cells, PKC activators have been shown to markedly amplify the release of arachidonic acid and the synthesis of prostaglandin (B15479496) E2 (PGE2) stimulated by PGF2α. nih.gov Conversely, inhibiting PKC can affect downstream signaling. For example, the PGF2α-induced elevation in ERK1/2 activation can be significantly inhibited by co-treatment with inhibitors of PLC, PKA, and EGFR kinase, but not by a PKC inhibitor in certain endometrial adenocarcinoma cells, suggesting the pathway's dependence can be cell-type specific. nih.gov However, in other contexts, PKC activation is shown to potentiate phospholipase A2 activity, which is a key enzyme in the prostaglandin synthesis pathway. nih.gov A PKC inhibitor, H-7, has been demonstrated to suppress the amplified arachidonic acid release induced by PGF2α in the presence of a PKC activator. nih.gov

Regulation of Matrix Metalloproteinase (MMP) Secretion and Activity

Prostaglandin F2α is a potent regulator of Matrix Metalloproteinase (MMP) expression and activity. MMPs are enzymes that degrade components of the extracellular matrix (ECM), playing a role in tissue remodeling. In ovine models of luteolysis, PGF2α administration leads to a significant increase in the mRNA expression of several MMPs, including fibrillar collagenases (MMP-1, MMP-13), gelatinases (MMP-2), stromelysin (MMP-3), matrilysin (MMP-7), and membrane type-1 MMP (MMP-14). nih.gov This increase in gene expression is followed by a marked elevation in total MMP activity in the luteal tissue, which may promote ECM degradation during this process. nih.gov

In human ciliary smooth muscle cells, PGF2α treatment increases the secretion and activity of MMP-1, MMP-2, MMP-3, and MMP-9. nih.gov This effect is believed to contribute to the remodeling of the uveoscleral outflow pathway, a mechanism relevant in certain therapeutic contexts. nih.gov

| MMP Type | Affected MMPs | Observed Effect | Tissue/Cell Type | Source |

|---|---|---|---|---|

| Fibrillar Collagenases | MMP-1, MMP-13 | Increased mRNA expression | Ovine Corpus Luteum | nih.gov |

| Gelatinases | MMP-2, MMP-9 | Increased mRNA expression and/or activity | Ovine Corpus Luteum, Human Ciliary Smooth Muscle | nih.govnih.gov |

| Stromelysins | MMP-3 | Increased mRNA expression and activity | Ovine Corpus Luteum, Human Ciliary Smooth Muscle | nih.govnih.gov |

| Matrilysins | MMP-7 | Increased mRNA expression | Ovine Corpus Luteum | nih.gov |

| Membrane-Type | MMP-14 | Increased mRNA expression | Ovine Corpus Luteum | nih.gov |

Effects on Cellular Contractility and Tone Regulation (e.g., Smooth Muscle)

Prostaglandin F2α is a well-established contractile agent for smooth muscle in various tissues. nih.govnih.gov It induces sustained tonic vasoconstriction in rat aortic strips and causes human bladder muscle to contract. nih.govnih.gov This contractile effect is associated with a rapid increase in cytosolic free calcium concentration, mediated in part by the production of inositol (B14025) 1,4,5-trisphosphate (Ins-P3). nih.gov PGF2α may also have a function in maintaining vesical tone. nih.gov

In contrast, PGF2α dimethyl amine is characterized as a weak FP receptor antagonist. caymanchem.com In studies using gerbil colon, PGF2α dimethyl amine at a concentration of 3.2 µg/ml was shown to inhibit the contractile effects of PGF2α by 60%. caymanchem.com This demonstrates a key functional difference between the parent compound and its dimethyl amine derivative, with the latter acting to oppose PGF2α-induced smooth muscle contraction.

Influence on Cellular Proliferation and Migration Processes (e.g., Corneal Epithelium)

PGF2α and its analogues can influence cellular proliferation and migration. In bovine corneal endothelial cells, PGF2α was found to significantly stimulate cell proliferation at various concentrations without signs of toxicity. nih.govresearchgate.net At the highest tested concentration, a two-fold increase in cell number was observed after five days. nih.gov Similarly, the PGF2α derivative travoprost (B1681362) was shown to up-regulate epidermal growth factor (EGF) mRNA expression and cell proliferation in a human corneal epithelial cell culture. nih.gov This proliferative effect was linked to the activation of the EGF receptor and downstream ERK signaling. nih.gov The same study noted that travoprost decreased the expression of E-cadherin, a cell-cell adhesion molecule, suggesting a potential impact on epithelial integrity and migration. nih.gov

| Compound | Cell Type | Effect | Associated Pathway/Mechanism | Source |

|---|---|---|---|---|

| Prostaglandin F2α | Bovine Corneal Endothelial Cells | Stimulation of proliferation | Not specified | nih.govresearchgate.net |

| Travoprost (PGF2α derivative) | Human Corneal Epithelial Cells | Upregulation of proliferation | Activation of EGF-related signal (EGFR, ERK) | nih.gov |

| Prostaglandin F2α | MG-63 Osteoblasts | Increased DNA synthesis/proliferation | ERK1/2 Activation | nih.gov |

Modulation of Inflammatory Mediators and Pathways

PGF2α is recognized as a mediator in inflammatory processes. nih.gov In human myometrial cells, PGF2α induces pro-inflammatory signaling by increasing the activation of transcription factors such as NF-κB, MAP kinases, CREB, and C/EBP-β. nih.gov This activation leads to the upregulated expression of inflammatory chemokines and cytokines, including IL-8 and IL-6. nih.gov In human dental pulp cells, PGF2α has been shown to induce the production of IL-8, a potent chemoattractant for neutrophils, via a signaling pathway involving MEK/ERK. researchgate.net While PGF2α itself drives these pro-inflammatory responses, related prostaglandins (B1171923) like PGE2 can have both pro- and anti-inflammatory properties depending on the context and receptor subtypes involved. nih.gov

Physiological System Research Applications of Prostaglandin F2alpha Dimethyl Amine

Cardiovascular System Research

The PGF2α signaling pathway is implicated in numerous aspects of cardiovascular function, including the regulation of blood pressure and cardiac cellular responses. nih.gov PGF2α itself is known to have a vasoactive and hypertensive role. mdpi.com Research using antagonists like Prostaglandin (B15479496) F2alpha dimethyl amine helps to dissect these mechanisms.

Prostaglandin F2alpha dimethyl amine is utilized to probe the involvement of the PGF2α receptor in cardiovascular responses triggered by other signaling molecules. Studies have shown that centrally administered arachidonic acid (AA) can produce pressor (blood pressure increasing) and bradycardic (heart rate slowing) responses, which are mediated by its metabolites, including PGF2α. nih.gov

In a notable study, researchers investigated the cardiovascular effects of a centrally-acting peptide, nesfatin-1. Intracerebroventricular administration of nesfatin-1 was found to induce a pressor effect on mean arterial pressure (MAP) and biphasic changes in heart rate (HR), specifically an initial bradycardia followed by tachycardia. nih.gov To determine if PGF2α was involved in this response, rats were pretreated with this compound (PGF2α-DA), a PGF2α receptor antagonist. The results demonstrated that blocking the PGF2α receptor with this antagonist partially mitigated the cardiovascular effects induced by nesfatin-1. nih.gov This finding indicates that the central PGF2α signaling pathway is, at least in part, a downstream mediator of the cardiovascular responses elicited by nesfatin-1. nih.gov

| Treatment Group | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |

|---|---|---|

| Nesfatin-1 alone | Pressor effect (increase) | Biphasic (bradycardia then tachycardia) |

| PGF2α-DA + Nesfatin-1 | Partially mitigated pressor effect | Partially mitigated HR changes |

Research has identified PGF2α as a significant modulator of cardiac myocyte biology and heart function. In laboratory settings, PGF2α has been shown to specifically induce hypertrophy (an increase in cell size and protein content) in neonatal rat cardiac ventricular myocytes. nih.gov This hypertrophic response was accompanied by the organization of contractile fibrils and increased expression of markers like atrial natriuretic factor (ANF) and alpha-skeletal actin. nih.gov Chronic administration of a potent PGF2α analogue in rats led to a dose-dependent increase in heart weight, further suggesting a role for this pathway in cardiac growth. nih.gov

Furthermore, the PGF2α pathway has been studied in the context of cardiac injury. In one study, PGF2α was found to significantly attenuate the negative inotropic effect (reduced contractility) and the elevation in diastolic pressure caused by a free-radical generating system. nih.gov This suggests that PGF2α may act as an endogenous protective factor under conditions of oxidative stress associated with superoxide (B77818) anion generation. nih.gov

Ocular System Research

In the field of ophthalmology, PGF2α and its analogues are extensively studied for their profound effects on intraocular pressure (IOP). nih.gov The use of these compounds in research has been pivotal in understanding the dynamics of aqueous humor outflow.

One of the primary mechanisms by which PGF2α analogues lower IOP is by increasing the uveoscleral outflow of aqueous humor. nih.govresearchgate.netwisc.edu This pathway is an alternative route to the conventional trabecular meshwork pathway. In studies using cynomolgus monkeys, topical treatment with a PGF2α analogue resulted in a significant reduction in IOP. nih.gov This pressure reduction was attributed largely, if not exclusively, to an increase in uveoscleral outflow, which was measured to be two to three-and-a-half times higher in treated eyes compared to control eyes. nih.gov Interestingly, this was accompanied by a redirection of aqueous outflow from the trabecular to the uveoscleral route, with trabecular outflow being reduced by approximately 75% in the treated eyes. nih.gov

The underlying mechanism is believed to involve the remodeling of the extracellular matrix within the ciliary muscle and sclera. researchgate.netwisc.edu Activation of the FP receptor appears to increase the biosynthesis of matrix metalloproteinases, enzymes that break down extracellular matrix components, thereby reducing hydraulic resistance and facilitating fluid outflow. wisc.edu

| Parameter | Effect in Treated Eye vs. Control | Quantitative Change |

|---|---|---|

| Intraocular Pressure (IOP) | Reduced | 65% reduction |

| Uveoscleral Outflow | Increased | 2 to 3.5 times higher |

| Trabecular Outflow | Reduced | ~75% reduction |

The ciliary muscle is a key structure in the uveoscleral outflow pathway. Research has focused on how PGF2α affects the cells of this muscle. Studies on cultured human ciliary smooth muscle cells have shown that treatment with PGF2α induces increased turnover and remodeling of the adjacent extracellular matrix. nih.gov Specifically, researchers observed substantial reductions in the density of the collagen type IV lattice and increased concentrations of pro-matrix metalloproteinase-3. nih.gov These findings support the theory that PGF2α alters the tissue permeability of the outflow pathways. nih.govkau.edu.sa

Interestingly, in a study using cultured porcine ciliary muscle cells, PGF2α at a high concentration did not cause cell contraction by itself nor did it block carbachol-induced contraction. nih.gov This suggests that the IOP-lowering effect of PGF2α is not primarily due to direct relaxation of the ciliary muscle but rather through the aforementioned alterations in the extracellular matrix. nih.govnih.gov

Neuroinflammation and Neurological Disease Models

Emerging research points to the involvement of the PGF2α pathway in the processes of neuroinflammation, which is a key feature of many neurodegenerative and neurological disorders. nih.gov Studies using models of brain injury and disease investigate the FP receptor as a potential therapeutic target.

In a preclinical model of traumatic brain injury (TBI), injuries to the brain were shown to promote the upregulation of proinflammatory prostaglandins (B1171923) like PGF2α. nih.gov The subsequent overactivation of the FP receptor is thought to exacerbate neuronal damage. To test this, mice were treated with a selective FP receptor antagonist (AL-8810) after a controlled cortical impact injury. While the antagonist did not affect the primary lesion size, it significantly reduced secondary injuries, such as hippocampal swelling. nih.gov Moreover, the treatment led to significant improvements in neurological deficit scores and grip strength, demonstrating the neuroprotective potential of blocking the FP receptor. nih.gov

In other neurological models, such as brain ischemia, mice lacking the FP receptor showed less neurological deficit and smaller infarct volumes. nih.gov Furthermore, in neuronal cultures, the addition of PGF2α was found to exacerbate hypoxic injury. nih.gov These findings collectively suggest that the PGF2α/FP receptor system plays a detrimental role in the acute phase of brain injury and that its antagonism could be a valuable strategy for neuroprotection. nih.gov

| Outcome Measure | Effect of AL-8810 Post-Injury |

|---|---|

| Cortical Lesion Volume | No significant effect |

| Hippocampal Swelling | Significantly reduced |

| Neurological Deficit Score (NDS) | Significantly improved at 24 & 48 hours |

| Grip Strength | Improved recovery |

Reproductive System Research (as a tool for studying FP receptor biology)

PGF2α is extensively used as a research tool to understand the biology of the FP receptor in the reproductive system, where it plays a critical role in regulating the female reproductive cycle and uterine function. wikipedia.orgoup.com

One of the most well-studied functions of PGF2α is its role in luteolysis, the regression of the corpus luteum (CL). wikipedia.orgoup.com Activation of the FP receptor on luteal cells by PGF2α initiates the demise of the CL, which in turn leads to a decrease in progesterone (B1679170) production. wikipedia.orgoup.com In many domestic mammals, the uterus produces PGF2α when stimulated by oxytocin (B344502) if there has been no embryonic implantation during the luteal phase. wikipedia.org

The luteolytic action of PGF2α involves several mechanisms:

Inhibition of Gonadotropin Support : PGF2α effectively creates a "chemical hypophysectomy" by blocking gonadotropin uptake and action in the corpus luteum. nih.gov

Disruption of Adenylate Cyclase : It causes a rapid and direct block of adenylate cyclase activation by the Luteinizing Hormone (LH) receptor complex in luteal cells. nih.govnih.gov This effect appears to involve the stimulatory guanine (B1146940) nucleotide binding protein (Ns). nih.gov

Loss of LH Receptors : It can lead to an eventual loss of LH receptor binding activity by inhibiting the action of prolactin. nih.gov

PGF2α is a potent uterotonic agent, meaning it stimulates the contraction of the myometrium (uterine smooth muscle). wikipedia.orgfrontiersin.org This property makes it a key molecule in the process of parturition (labor). nih.gov Research shows that PGF2α stimulates myometrial contractility through the activation of FP receptors. frontiersin.org

In vitro studies using isolated smooth muscle preparations from the human pregnant uterus have demonstrated that PGF2α causes concentration-dependent contractions. nih.gov These studies are crucial for understanding the molecular pathways that govern uterine function during labor. frontiersin.orgnih.gov Research has also explored the interaction of PGF2α with other signaling molecules, such as Adenosine 5'-triphosphate (ATP), which has been shown to potentiate the contractile responses of the uterus to PGF2α. nih.gov

| Compound | Concentration Range | Observed Effect on Isolated Human Uterus | Reference Index |

|---|---|---|---|

| Prostaglandin F2alpha (PGF2α) | 10⁻⁸ - 10⁻⁵ mol/L | Caused concentration-dependent contractions. | nih.gov |

| Adenosine 5'-triphosphate (ATP) | 10⁻⁶ - 3 x 10⁻⁴ mol/L | Caused concentration-dependent contractions. | nih.gov |

| PGF2α + ATP | 10⁻⁷ mol/L and 10⁻⁶ mol/L (ATP) | Significantly potentiated the contractile responses induced by PGF2α. | nih.gov |

Gastrointestinal System Studies (e.g., Colon Contractility)

The PGF2α/FP receptor system is also active in the gastrointestinal tract, where it influences smooth muscle motility. In vitro studies on the circular muscle of the cat colon have shown that PGF2α enhances contractile activity. nih.gov It was found to be more potent than Prostaglandin E2 in stimulating these contractions. nih.gov Such research suggests that PGF2α may play a role in the physiological control of colonic motility. nih.gov

Further studies using colorectal tumor cell lines have also highlighted the role of PGF2α in cell motility. nih.gov PGF2α was shown to stimulate cell motility in both colorectal adenoma and carcinoma cell lines, with a potency comparable to that of Prostaglandin E2. nih.gov This indicates that the PGF2α/FP receptor pathway is a significant regulator of cellular movement in the colon, which is an important area of investigation. nih.govresearchgate.net

Advanced Research Methodologies Employing Prostaglandin F2alpha Dimethyl Amine

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct cellular and tissue-level effects of Prostaglandin (B15479496) F2alpha dimethyl amine by isolating specific biological components from the complexities of a whole organism.

Primary cell cultures and established cell lines are fundamental tools for dissecting the molecular actions of PGF2α and its antagonists. While much of the research focuses on the effects of the parent compound, PGF2alpha, the dimethyl amine derivative serves as an investigative tool to block these actions and confirm the involvement of the FP receptor.

For instance, PGF2α is known to stimulate motility and invasion in colorectal tumor cell lines, suggesting a role in cancer progression. researchgate.netmdpi.com In studies using these cell lines, Prostaglandin F2alpha dimethyl amine could be applied to determine if these effects are mediated through the FP receptor. Similarly, PGF2α has been shown to inhibit the differentiation of adipocyte precursors in primary culture by affecting Epidermal Growth Factor (EGF) receptor binding. nih.gov The application of this compound in such a system would help elucidate the specificity of this prostaglandin-mediated effect. In primary cultures of rabbit endometrial cells, PGF2α stimulates proliferation, an effect that can be antagonized by Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2). nih.gov

The table below summarizes research findings where this compound could be employed as an antagonist to verify the role of the FP receptor.

| Cell Type | Parent Compound (PGF2α) Effect | Potential Role of PGF2α Dimethyl Amine |

| Colorectal Tumor Cells | Induces cell motility and invasion researchgate.netmdpi.com | To block PGF2α-induced motility and invasion, confirming FP receptor mediation. |

| Adipocyte Precursors | Inhibits EGF binding and differentiation nih.gov | To reverse the PGF2α-mediated inhibition of EGF receptor binding. |

| Rabbit Endometrial Cells | Increases DNA synthesis and cell number nih.gov | To antagonize the proliferative effects of PGF2α. |

| Bovine Luteal Theca Cells | Disrupts cell adhesion proteins (cytokeratin, vimentin) mdpi.com | To prevent the PGF2α-induced disruption of cytoskeletal proteins. |

Organ bath and isolated tissue preparations are classical pharmacological techniques used to study the contractile or relaxant properties of compounds on smooth muscle. reprocell.com In this context, this compound has been characterized by its ability to inhibit the contractile responses induced by PGF2α.

A key finding from studies using an isolated gerbil colon preparation demonstrated that this compound effectively inhibits the contractile effects of PGF2α. caymanchem.combiocompare.combertin-bioreagent.com This antagonistic action is a direct measure of its ability to block the FP receptor on smooth muscle cells, thereby preventing the intracellular signaling cascade that leads to muscle contraction. Another derivative, Prostaglandin F2α dimethyl amide, has shown similar inhibitory effects in the same tissue model. caymanchem.com

The data from these experiments are often quantitative, allowing for a clear understanding of the compound's antagonistic potency.

| Tissue Preparation | Agonist | Antagonist | Observed Effect |

| Isolated Gerbil Colon | Prostaglandin F2α (6 ng/ml) | Prostaglandin F2α dimethyl amine (3.2 µg/ml) | 60% inhibition of PGF2α-induced contraction caymanchem.combiocompare.combertin-bioreagent.com |

| Isolated Gerbil Colon | Prostaglandin F2α (6 ng/ml) | Prostaglandin F2α dimethyl amide (3.2 µg/ml) | 50% inhibition of PGF2α-induced contraction caymanchem.com |

In Vivo Animal Model Systems

In vivo animal models are indispensable for understanding the integrated physiological effects of a compound within a complex living system. This compound is used in these models to explore the systemic roles of the FP receptor.

In pharmacological intervention studies, this compound is administered to animal models to block the effects of either endogenously produced or exogenously administered PGF2α. This approach helps to reveal the function of the PGF2α/FP receptor pathway in various physiological and pathophysiological processes. For example, the compound has been used to block cardiovascular responses induced by other signaling molecules, suggesting a cross-talk between pathways that may involve the FP receptor. medchemexpress.com

While specific studies detailing the systemic administration of this compound are limited, its design as an in vivo antagonist implies its utility in models of inflammation, reproductive processes, and other conditions where PGF2α is known to be a key mediator. biocompare.combertin-bioreagent.comresearchgate.net

The combination of pharmacological antagonists with genetically modified animal models, particularly knockout mice that lack the FP receptor (FPKO), represents a powerful strategy for validating drug targets and mechanisms of action.

In this research paradigm, an FP receptor antagonist is administered to both wild-type and FPKO mice. arvojournals.org The expected and validating outcome is that the antagonist will produce a biological effect in the wild-type animals but will have no effect in the FPKO mice, which lack the drug's target. arvojournals.orgnih.gov This methodology provides conclusive evidence that the antagonist's effects are mediated specifically through the FP receptor. While many such studies have utilized other antagonists like AL-8810, the principle applies directly to this compound. researchgate.netnih.gov For example, AL-8810 was shown to reduce demyelination and improve motor function in a cuprizone-induced mouse model of multiple sclerosis, demonstrating a pathological role for FP receptor signaling in neuroinflammation. nih.gov

Biochemical and Molecular Biology Techniques

At the subcellular level, this compound is a valuable tool for investigating the biochemical and molecular consequences of FP receptor signaling.

As an FP receptor antagonist, it can be used in competitive binding assays to characterize the binding properties of new, unknown ligands or to determine the receptor's affinity for various compounds. In these assays, the ability of a test compound to displace radiolabeled this compound (or a similar ligand) from the receptor is measured.

Furthermore, it is used to probe the downstream signaling pathways activated by the FP receptor. The FP receptor is a G-protein coupled receptor that, upon activation by PGF2α, typically stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C. nih.govresearchgate.net this compound can be used to block these PGF2α-induced second messenger signals, confirming that the observed signaling event is a direct result of FP receptor activation. This allows researchers to isolate and study the specific molecular events controlled by this receptor-ligand interaction. researchgate.net

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are fundamental in pharmacology to determine the affinity and specificity of a ligand for its receptor. This compound has been characterized through such assays as a weak but selective antagonist for the FP receptor. caymanchem.combiocompare.com In these experimental setups, the compound is tested for its ability to compete with and displace a radiolabeled ligand (like [³H]-PGF2α) from the FP receptor in tissue preparations or cell lines expressing the receptor.

The antagonistic properties were demonstrated in functional assays on gerbil colon tissue, where PGF2α dimethyl amine at a concentration of 3.2 µg/ml was shown to inhibit the contractile effects induced by PGF2α (at 6 ng/ml) by 60%. caymanchem.combioscience.co.uk Further studies in canine lung lobe preparations confirmed its in vivo antagonist activity, where it effectively counteracted the pulmonary vasoconstrictor response to PGF2α. nih.gov These assays are crucial for establishing the compound's profile as a receptor antagonist and for differentiating the specific effects mediated by FP receptor activation. nih.govnih.gov

| Parameter | Description | Finding | Reference |

| Compound | This compound | N/A | caymanchem.com |

| Activity | FP Receptor Antagonist | Weak antagonist | caymanchem.combiocompare.com |

| Functional Assay | Inhibition of PGF2α-induced contraction | 60% inhibition at 3.2 µg/ml | caymanchem.com |

| Tissue Model | Gerbil Colon | N/A | caymanchem.com |

| In Vivo Assay | Antagonism of pulmonary vasoconstriction | Antagonized PGF2α response by 66-79% | nih.gov |

| In Vivo Model | Canine Lung Lobe | N/A | nih.gov |

Western Blotting and Immunocytochemistry for Protein Expression and Phosphorylation

Western blotting and immunocytochemistry are techniques used to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, which is a key step in signal transduction. While PGF2α is known to stimulate the phosphorylation of various downstream signaling proteins like p42/p44 MAP kinase and phospholipase C-gamma1, PGF2α dimethyl amine is employed as a tool to block these effects and confirm that they are mediated through the FP receptor. nih.gov

In a typical experiment, cells or tissues are pre-treated with PGF2α dimethyl amine before being stimulated with PGF2α. The cell lysates are then analyzed by Western blot using antibodies specific to the phosphorylated form of the target protein. A reduction or absence of the phosphorylation signal in the presence of the antagonist would indicate that the signaling pathway is dependent on FP receptor activation. For instance, in studies of trabecular meshwork contractility, PGF2α dimethyl amine was used as an FP receptor antagonist to block functional responses, while Western blotting was used in the same study to confirm the protein expression of the FP receptor in the tissue. arvojournals.org This combined approach allows researchers to correlate receptor presence with its functional signaling activity.

| Technique | Application in PGF2α Research | Role of PGF2α Dimethyl Amine | Reference |

| Western Blot | Detects FP receptor protein expression. | Used as a pharmacological tool in parallel functional assays to confirm FP receptor involvement. | arvojournals.org |

| Western Blot | Measures PGF2α-induced phosphorylation of signaling proteins (e.g., MAP kinase). | To pre-treat cells and block the PGF2α-induced phosphorylation, demonstrating the pathway is FP receptor-dependent. | nih.gov |

| Immunocytochemistry | Visualizes the cellular and subcellular localization of the FP receptor. | Could be used to block PGF2α-induced changes in protein localization. | arvojournals.org |

Zymography for Enzyme Activity Profiling

Zymography is an electrophoretic technique used to detect and characterize enzymes based on their ability to degrade a substrate copolymerized into the gel. This method is particularly well-suited for studying matrix metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix remodeling. tandfonline.combohrium.com Research has shown that prostaglandins (B1171923), including PGF2α, can modulate the activity of MMPs. nih.gov For example, PGF2α treatment of human ciliary smooth muscle cells has been shown to increase the secretion and activity of MMP-1, MMP-2, MMP-3, and MMP-9, as measured by gelatin and casein zymography. nih.gov

In this context, this compound can be used as a specific antagonist to investigate whether the PGF2α-mediated regulation of MMP activity is a direct result of FP receptor activation. By pre-incubating the cells with PGF2α dimethyl amine before PGF2α stimulation, researchers can perform zymography on the cell culture medium to observe if the expected increase in MMP activity is diminished or abolished. This would provide evidence for the role of the FP receptor in the signaling cascade leading to MMP activation and release.

| Enzyme Family | PGF2α Effect | Zymography Application | Potential Role of PGF2α Dimethyl Amine | Reference |

| Matrix Metalloproteinases (MMPs) | Increases secretion and activity of MMP-1, -2, -3, -9. | Gelatin and casein zymography to detect enzymatic activity in cell culture media. | To block the PGF2α-induced increase in MMP activity, confirming FP receptor mediation. | nih.gov |

ELISA and Immunoassays for Endogenous Prostaglandin Level Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassays are widely used to quantify the concentration of specific molecules, such as endogenous prostaglandins, in biological samples like plasma, urine, and tissue culture supernatants. These assays rely on the specific binding between an antibody and its target antigen. Various commercial ELISA kits are available for the sensitive measurement of PGF2α, with detection limits often in the picogram per milliliter (pg/ml) range.

While PGF2α dimethyl amine is not the analyte being measured, these assays are critical for the research in which the compound is used. For instance, researchers may first use an immunoassay to determine the baseline and stimulated levels of endogenous PGF2α in a biological system. This information is crucial for designing experiments where PGF2α dimethyl amine is used as an antagonist, as it helps in determining the appropriate concentrations needed to effectively block the effects of the endogenously produced PGF2α.

| Assay Type | Analyte | Sample Types | Typical Sensitivity | Reference |

| Competitive ELISA | Prostaglandin F2α | Urine, Tissue Culture Supernatant, Plasma | 3.9 - 500 pg/ml | N/A |

| Enzyme Immunoassay (EIA) | Prostaglandin F2α | Urine, Biological Fluids | 0.5 pmol - 1 nmol | N/A |

| Competitive Immunoassay | 8-iso-Prostaglandin F2α | Urine, Tissue, Cell Culture Supernatant | ~16.3 pg/mL | N/A |

Gene Expression Analysis (e.g., Quantitative PCR)

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for measuring the expression levels of specific genes by quantifying the amount of messenger RNA (mRNA). In the context of prostaglandin research, qPCR is used to study how PGF2α signaling alters the transcription of target genes. PGF2α, through its FP receptor, can induce changes in the expression of various genes involved in processes like inflammation, cell growth, and tissue remodeling. scienceopen.com

This compound serves as a critical control in these experiments. To confirm that the observed changes in gene expression are specifically due to FP receptor activation, researchers can pre-treat cells with PGF2α dimethyl amine before adding PGF2α. The mRNA levels are then quantified using qPCR. If the antagonist prevents the PGF2α-induced up- or down-regulation of a specific gene, it provides strong evidence that the transcriptional regulation of that gene is a downstream event of FP receptor signaling. This approach has been used with other FP receptor antagonists to show that PGF2α-induced upregulation of genes like Nur77 is indeed FP receptor-dependent. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Contribution of the Dimethyl Amine Moiety to Antagonistic Activity

The transformation of PGF2α from a potent agonist into an antagonist is fundamentally linked to the modification of its C-1 carboxyl group. In its natural form, the negatively charged carboxylate of PGF2α is a critical feature for strong agonist activity at the FP receptor. Early SAR studies revealed that replacing this charged group with a neutral, bulkier moiety could drastically reduce or eliminate agonism and, in some cases, introduce antagonistic properties. nih.gov

The introduction of the dimethyl amine group at the C-1 position is a prime example of this strategy. This modification achieves two key structural changes that contribute to its antagonistic activity:

Neutralization of Charge: The replacement of the carboxylic acid with a tertiary amine removes the negative charge that is crucial for agonist-induced receptor activation.

Introduction of Steric Hindrance: The bulky dimethyl amine moiety provides steric hindrance at the C-1 position, which can interfere with the conformational change in the FP receptor that is required for signal transduction following ligand binding.

While Prostaglandin (B15479496) F2alpha dimethyl amine still binds to the FP receptor, these modifications prevent it from effectively inducing the downstream signaling cascade. Consequently, it occupies the receptor's binding site and competitively inhibits the binding of the endogenous agonist, PGF2α, leading to its classification as a weak FP receptor antagonist. nih.govcaymanchem.com

Comparison with Other Prostaglandin F2alpha Amides and Esters

The development of PGF2α dimethyl amine was part of a broader investigation into C-1 modified analogues. Comparing its activity to other amides and esters provides insight into the SAR at this position. Research from the late 1970s established that various amide and amino derivatives of PGF2α could function as antagonists. caymanchem.com

Studies on the isolated gerbil colon preparation, which contracts in response to PGF2α, have provided quantitative data to compare the inhibitory potency of these early antagonists. The dimethyl amine derivative was found to be slightly more potent than its corresponding dimethyl amide analogue. caymanchem.comcaymanchem.com

| Compound | Concentration | Inhibition of PGF2α-induced Contraction | Reference |

|---|---|---|---|

| Prostaglandin F2alpha dimethyl amine | 3.2 µg/ml | 60% | caymanchem.com |

| Prostaglandin F2alpha dimethyl amide | 3.2 µg/ml | 50% | caymanchem.com |

The general trend observed in these early studies was that replacing the C-1 carboxylate with a primary amide group (-CONH2) reduced agonist activity by more than two orders of magnitude. nih.gov Subsequent addition of methyl groups to the amide nitrogen, creating monomethyl and then dimethyl amides, further decreased agonist potency to the point where the compounds behaved as antagonists. nih.gov This suggests that increasing the steric bulk at the C-1 terminus, from a primary amide to a dimethyl amide or dimethyl amine, enhances the ability of the molecule to obstruct receptor activation, thereby favoring antagonism.

Strategies for Developing Novel FP Receptor Antagonists Based on this compound Core

The discovery that modifying the C-1 position of PGF2α could yield FP receptor antagonists was a foundational step. However, compounds like this compound were characterized by weak potency and a lack of selectivity, which limited their utility and prevented them from gaining prominence in pharmacological research. nih.govnih.gov Nonetheless, the principle they established—that antagonism could be achieved by altering the prostanoid scaffold—paved the way for subsequent, more sophisticated development strategies.

Later research efforts evolved in two main directions:

Modification of the Prostanoid Scaffold: Instead of focusing solely on the C-1 position, medicinal chemists began to alter other parts of the PGF2α molecule. This led to the development of significantly more potent and selective competitive antagonists. A key example is AL-8810, a fluorinated PGF2α analogue with modifications to the ω-chain. nih.gov AL-8810 demonstrated a much higher affinity and selectivity for the FP receptor, becoming a valuable pharmacological tool for studying FP receptor-mediated processes. nih.govresearchgate.net This strategy showed that while the C-1 modification was important for eliminating agonism, achieving high-affinity antagonism required optimizing other regions of the molecule that interact with the receptor.

Development of Non-Prostanoid Antagonists: A more recent strategy has been to move away from the PGF2α core structure entirely. By using high-throughput screening and computational chemistry, researchers have identified novel, non-prostanoid chemical scaffolds that can block the FP receptor. researchgate.net This approach has the advantage of potentially avoiding side effects associated with the prostanoid structure and can lead to compounds with entirely different physicochemical properties.

Perspectives and Future Directions in Prostaglandin F2alpha Dimethyl Amine Research

Elucidating Undiscovered Signaling Pathways Associated with FP Receptor Antagonism

The canonical signaling pathway for the FP receptor involves its coupling to Gq proteins, which in turn activate phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium ([Ca2+]i). researchgate.netwikipedia.org However, the full spectrum of signaling modulated by the FP receptor is likely more complex. Future research on PGF2α dimethyl amine could help illuminate these less-understood pathways.

A key area of investigation is the potential for biased signaling. It is plausible that a weak antagonist like PGF2α dimethyl amine may not block all downstream pathways equally. It could preferentially inhibit the canonical Gq/PLC pathway while leaving other, non-canonical pathways unaffected or only partially blocked. Such pathways might involve the activation of other G proteins (like Gi or G12/13), Rho kinase, or mitogen-activated protein kinase (MAPK) cascades. researchgate.net By comparing the cellular responses to PGF2α in the presence of PGF2α dimethyl amine versus more potent antagonists, researchers could uncover novel signaling bifurcations.

Furthermore, the existence of FP receptor splice variants, such as FPA and FPB, and the potential for receptor heterodimerization with other prostanoid receptors or variant forms (altFPs) adds another layer of complexity. aacrjournals.orgresearchgate.netscienceopen.com These different receptor forms may couple to distinct signaling cascades. PGF2α dimethyl amine could serve as a useful pharmacological tool to probe the functional differences between these receptor isoforms and complexes, potentially revealing signaling pathways that are unique to specific receptor combinations.

Table 1: Potential Areas of Investigation for Novel FP Receptor Signaling

Potential Research AreaRationaleInvestigative Approachscienceopen.comInvestigation of Cell- and Tissue-Specific Responses to FP Receptor Blockade

The physiological and pathological roles of the PGF2α/FP receptor system vary significantly across different cell types and tissues, including smooth muscle, ocular tissues, the female reproductive tract, and the nervous system. nih.gov While PGF2α dimethyl amine has been shown to inhibit PGF2α-induced contractions in gerbil colon and to antagonize vascular responses, its effects in many other relevant tissues remain uncharacterized. caymanchem.combiomol.comnih.gov

Systematic investigation into the cell- and tissue-specific effects of PGF2α dimethyl amine is a crucial future direction. For instance, in ocular research, FP receptor agonists are standard treatments for glaucoma. nih.gov Antagonists like PGF2α dimethyl amide (a closely related compound) have been used experimentally to block the effects of agonists on trabecular meshwork cells. nih.govarvojournals.org Characterizing the specific effects of PGF2α dimethyl amine in these and other ocular cells, such as ciliary muscle, could provide a more nuanced understanding of FP receptor function in regulating intraocular pressure.

In the female reproductive system, PGF2α is a potent uterotonic agent. Early studies with FP antagonists focused on their potential to prevent preterm labor. researchgate.net Investigating the action of PGF2α dimethyl amine in uterine smooth muscle cells could clarify the specific signaling components it blocks, contributing to a better understanding of uterine contractility. Similarly, its effects on inflammatory cells like mast cells, where PGF2α signaling can be complex and may involve other prostanoid receptors, warrants investigation. nih.gov

Table 2: Selected Tissues for Future Investigation of PGF2α Dimethyl Amine Activity

Tissue/Cell TypeKnown Role of FP ReceptorPotential Research Questionnih.govnih.govnih.govnih.govIntegration into Multi-Omics Research for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular impact of FP receptor antagonism by PGF2α dimethyl amine, future research should integrate multi-omics approaches. Technologies such as transcriptomics (RNA-seq), proteomics, and phosphoproteomics can provide an unbiased, system-wide map of the molecular changes induced by this compound. nih.gov

For example, treating FP-expressing cells with PGF2α in the presence and absence of PGF2α dimethyl amine, followed by transcriptomic analysis, could identify entire gene networks regulated by the FP receptor. This approach has been used to identify genes like EGR-1 and CTGF that are regulated by FP receptor activation. arizona.edu Using an antagonist would confirm which of these genes are direct targets of the signaling pathway and could reveal compensatory changes in other pathways.

Phosphoproteomics would be particularly valuable for mapping the immediate signaling events downstream of receptor blockade. By quantifying changes in protein phosphorylation, researchers could build a detailed network of the kinases and phosphatases affected by PGF2α dimethyl amine, providing a comprehensive mechanistic snapshot that extends far beyond the measurement of calcium or inositol phosphates. nih.gov This integrated omics data could reveal unexpected off-target effects or novel signaling crosstalk, providing a complete regulatory network for the compound's activity.

Role in Advancing Fundamental Prostaglandin (B15479496) Biology

As one of the first synthetic prostaglandin derivatives designed as an antagonist, PGF2α dimethyl amine holds a significant place in the history of prostanoid pharmacology. nih.govnih.gov While it has been superseded by more potent tools, its value in advancing the fundamental understanding of prostaglandin biology should not be overlooked.

Studying PGF2α dimethyl amine provides a historical perspective on the structure-activity relationships that govern ligand interaction with the FP receptor. Comparing its binding and activity profile with that of PGF2α and modern, highly selective antagonists can illuminate the specific molecular determinants required for potent and selective antagonism.

Furthermore, its characterization as a "weak" antagonist makes it a potentially useful tool for studies where a complete and sustained blockade of the FP receptor is undesirable. In some biological systems, a subtle modulation or "dampening" of receptor activity may be more physiologically relevant than a full knockout. PGF2α dimethyl amine could be used to probe the consequences of partial receptor inhibition, helping to define the threshold of FP receptor signaling required for various physiological functions. This makes it a valuable reference compound in the broader pharmacological toolkit for dissecting the complexities of the eicosanoid signaling system.

Q & A

Q. What are the established methods for synthesizing Prostaglandin F2α dimethyl amine, and how is purity validated?

Prostaglandin F2α dimethyl amine is synthesized via reductive amination of Prostaglandin F2α (PGF2α), leveraging its carboxyl group for derivatization. Critical steps include:

- Reductive amination : Reaction of PGF2α with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the dimethyl amide derivative .

- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the product, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .

- Purity validation : Analytical HPLC with UV detection (λ = 210 nm) and quantification via calibration curves .

Q. What analytical techniques are recommended for quantifying Prostaglandin F2α dimethyl amine in biological matrices?

- Competitive ELISA : Utilizes antibodies specific to PGF2α dimethyl amine with a detection range of 9.88–800 pg/mL. Cross-reactivity with other prostaglandins (e.g., PGE2) must be validated to ensure specificity .

- Gas chromatography-mass spectrometry (GC-MS) : Derivatization with pentafluorobenzyl bromide enhances sensitivity (limit of detection: ~4 pg/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

- Sample preparation : Solid-phase extraction (SPE) using C18 columns to isolate the compound from plasma/serum .

Q. What are the primary biological roles of Prostaglandin F2α dimethyl amine in mammalian systems?

- Vasoconstriction : Modulates vascular tone in pulmonary, coronary, and cerebral arterioles .

- Oxidative stress modulation : Indirectly influences reactive oxygen species (ROS) pathways via interactions with prostaglandin receptors (e.g., FP receptor) .

- Luteolysis : Triggers corpus luteum regression in reproductive studies, though dimethyl amine derivatives may exhibit altered receptor binding kinetics compared to native PGF2α .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue-specific effects of Prostaglandin F2α dimethyl amine across experimental models?

- Dose-response stratification : Use organotypic cultures (e.g., human adipose tissue explants) to compare dose-dependent effects of PGF2α dimethyl amine vs. native PGF2α .

- Receptor profiling : Quantify FP receptor isoform expression via qPCR/Western blot in target tissues to explain variability in signaling outcomes .

- Metabolite tracking : Radiolabeled PGF2α dimethyl amine (³H or ¹⁴C) can trace tissue distribution and metabolic byproducts .

Q. What experimental designs are optimal for studying Prostaglandin F2α dimethyl amine in oxidative stress models?

- Genetic knockout models : Disrupt PGF2α synthase (PGFS) in pathogens like Trypanosoma cruzi to assess the compound’s role in host-pathogen redox interactions .

- Combination assays : Pair PGF2α dimethyl amine treatment with ROS probes (e.g., DCFH-DA) and antioxidant enzymes (e.g., superoxide dismutase) to dissect mechanistic pathways .

- Multi-omics integration : Proteomic profiling (LC-MS/MS) of cells treated with PGF2α dimethyl amine identifies downstream targets (e.g., Nrf2, NF-κB) .

Q. How do inter-assay variability and matrix effects impact reproducibility in Prostaglandin F2α dimethyl amine studies?

- Inter-assay precision : Standardize pre-analytical variables (e.g., anticoagulants: heparin vs. EDTA) to minimize plasma/serum matrix differences. Intra- and inter-assay CVs should be <10% and <12%, respectively .

- Cross-validation : Compare ELISA results with GC-MS or LC-MS/MS data to identify methodological biases .

- Stability controls : Monitor degradation under storage conditions (−20°C vs. −80°C) and freeze-thaw cycles .

Methodological Considerations

Q. What protocols mitigate instability of Prostaglandin F2α dimethyl amine during long-term storage?

- Lyophilization : Stabilizes the compound for >12 months at −80°C when stored under inert gas (argon) .

- Antioxidant additives : Include butylated hydroxytoluene (BHT, 0.01%) in buffer formulations to prevent oxidation .

Q. How can researchers validate the specificity of antibodies used in PGF2α dimethyl amine immunoassays?

- Competitive inhibition tests : Pre-incubate antibodies with excess PGF2α, PGE2, and thromboxane B2 to quantify cross-reactivity (<5% acceptable) .

- Epitope mapping : Use synthetic peptide arrays to identify antibody binding regions and exclude non-specific interactions .

Data Interpretation

Q. What statistical approaches address non-normal distributions in Prostaglandin F2α dimethyl amine datasets?

Q. How do metabolite interference and isomerization artifacts confound PGF2α dimethyl amine measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.